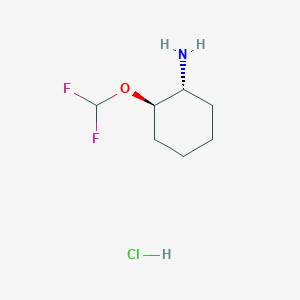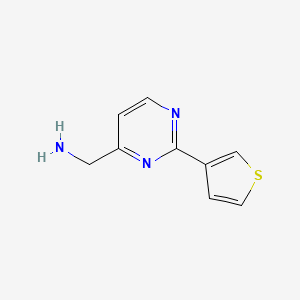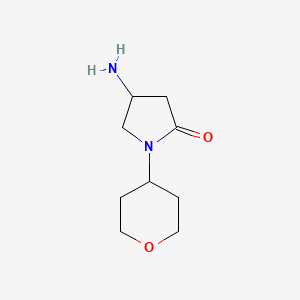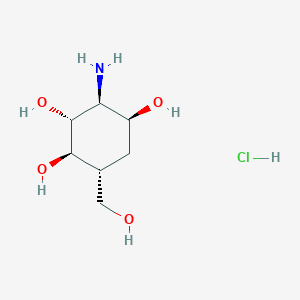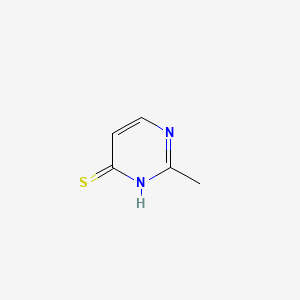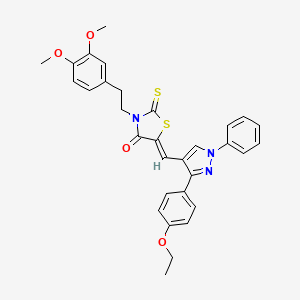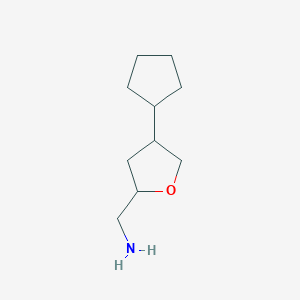
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine is an organic compound with a unique structure that combines a cyclopentyl group and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyltetrahydrofuran-2-yl)methanamine typically involves the reaction of cyclopentyl derivatives with tetrahydrofuran intermediates. One common method includes the use of cyclopentyl bromide and tetrahydrofuran-2-carbaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Cyclopentyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Methenamine: Used as a urinary tract antiseptic.
Methylamine: A simple primary amine with various industrial applications
Uniqueness
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine is unique due to its combined cyclopentyl and tetrahydrofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(4-cyclopentyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H19NO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7,11H2 |
InChI-Schlüssel |
NKEBLWDMJOIXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CC(OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


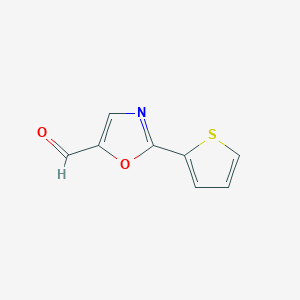
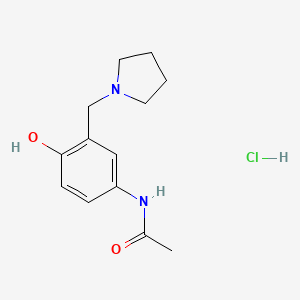
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)
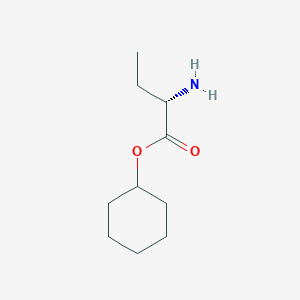
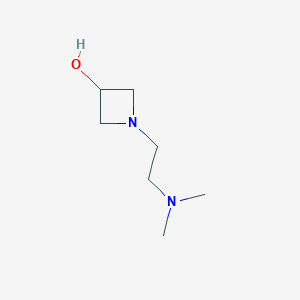
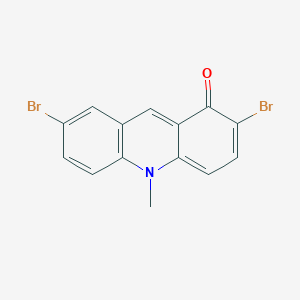
![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
